molecular formula C15H20N2O3 B1524249 1-Boc-6-Amino-3,3-dimethyl-2-oxo-2,3-dihydroindole CAS No. 1049677-44-2

1-Boc-6-Amino-3,3-dimethyl-2-oxo-2,3-dihydroindole

Cat. No.: B1524249
CAS No.: 1049677-44-2
M. Wt: 276.33 g/mol
InChI Key: UJIRYDBKWMIYJE-UHFFFAOYSA-N
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Description

1-Boc-6-Amino-3,3-dimethyl-2-oxo-2,3-dihydroindole is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a 2-oxo-2,3-dihydroindole core structure. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

Chemical Reactions Analysis

1-Boc-6-Amino-3,3-dimethyl-2-oxo-2,3-dihydroindole undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the 2-oxo group to a hydroxyl group or to remove the Boc protecting group.

    Substitution: The amino group can participate in substitution reactions to introduce various substituents.

Scientific Research Applications

1-Boc-6-Amino-3,3-dimethyl-2-oxo-2,3-dihydroindole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Boc-6-Amino-3,3-dimethyl-2-oxo-2,3-dihydroindole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The Boc protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions .

Comparison with Similar Compounds

1-Boc-6-Amino-3,3-dimethyl-2-oxo-2,3-dihydroindole can be compared with other similar compounds:

This compound stands out due to its unique combination of functional groups, making it a versatile intermediate in organic synthesis and a valuable compound for scientific research.

Properties

IUPAC Name

tert-butyl 6-amino-3,3-dimethyl-2-oxoindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-14(2,3)20-13(19)17-11-8-9(16)6-7-10(11)15(4,5)12(17)18/h6-8H,16H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJIRYDBKWMIYJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=C(C=C2)N)N(C1=O)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679393
Record name tert-Butyl 6-amino-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049677-44-2
Record name tert-Butyl 6-amino-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Boc-6-Amino-3,3-dimethyl-2-oxo-2,3-dihydroindole
Reactant of Route 2
1-Boc-6-Amino-3,3-dimethyl-2-oxo-2,3-dihydroindole
Reactant of Route 3
1-Boc-6-Amino-3,3-dimethyl-2-oxo-2,3-dihydroindole
Reactant of Route 4
Reactant of Route 4
1-Boc-6-Amino-3,3-dimethyl-2-oxo-2,3-dihydroindole
Reactant of Route 5
1-Boc-6-Amino-3,3-dimethyl-2-oxo-2,3-dihydroindole
Reactant of Route 6
1-Boc-6-Amino-3,3-dimethyl-2-oxo-2,3-dihydroindole

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